4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine

Catalog No.
S15400339
CAS No.
M.F
C7H9F2N3
M. Wt
173.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine

Product Name

4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine

IUPAC Name

4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

InChI

InChI=1S/C7H9F2N3/c8-7(9)5-3-12-6(11)1-4(5)2-10/h1,3,7H,2,10H2,(H2,11,12)

InChI Key

NTLZEFUMXUBCCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C(F)F)CN

4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine is a pyridine derivative characterized by the presence of an aminomethyl group and a difluoromethyl substituent at specific positions on the pyridine ring. This compound has garnered interest due to its unique structural features, which contribute to its reactivity and potential biological activity. The difluoromethyl group enhances the compound's lipophilicity and may influence its pharmacokinetic properties, making it a candidate for various chemical and biological applications.

, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially yielding pyridine derivatives.
  • Reduction: It can be reduced with lithium aluminum hydride, affecting the functional groups present.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

These reactions enable the synthesis of diverse products, expanding its utility in organic chemistry .

The synthesis of 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine typically involves several steps:

  • Formation of Pyridine Derivative: The reaction begins with pyridine and formaldehyde under alkaline conditions to form an intermediate.
  • Reaction with Amine: This intermediate is then reacted with ammonia or an appropriate amine to yield 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine.

Alternative synthetic routes may involve direct modification of existing pyridine derivatives through various coupling or substitution reactions .

4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine has potential applications in:

  • Pharmaceutical Development: Due to its structural properties, it may serve as a lead compound for developing drugs targeting potassium channels or other biological pathways.
  • Chemical Synthesis: Its reactivity allows it to be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
  • Material Science: The unique properties imparted by the difluoromethyl group may make it useful in developing advanced materials with specific functionalities .

Several compounds share structural similarities with 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine. A comparison highlights their uniqueness:

Compound NameStructural FeaturesSimilarity
2-PicolylamineAmino group at position 20.85
4-Amino-2-(trifluoromethyl)pyridineTrifluoromethyl group instead of difluoromethyl0.82
3-(Aminomethyl)-6-(trifluoromethyl)pyridineAminomethyl at position 30.77
6-(Difluoromethyl)pyridin-3-amineDifluoromethyl at position 60.95
2-Amino-6-(trifluoromethyl)pyridineAmino group at position 20.77

The uniqueness of 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine lies in its specific combination of functional groups and their positions, which influence its reactivity and biological activity compared to these similar compounds .

Retrosynthetic Analysis of Difluoromethyl-Substituted Pyridinamines

Retrosynthetic analysis of 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine reveals two primary disconnections: (1) late-stage introduction of the difluoromethyl group onto a prefunctionalized pyridine scaffold and (2) early incorporation of fluorine atoms during ring formation. A five-step synthesis starting from 2,2-difluoroacetic anhydride and ethyl vinyl ether has been demonstrated as a scalable route to 4-(difluoromethyl)pyridin-2-amine, avoiding hazardous fluorinating agents and sealed reactors. This strategy prioritizes the sequential construction of the difluoromethyl moiety via Claisen condensation followed by cyclization (Scheme 1).

Critical to this approach is the one-pot synthesis of the pyridine core from nitrile intermediates, which enables efficient annulation and reduction steps. For instance, treatment of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile with methoxylamine hydrochloride and hydrobromic acid facilitates cyclization, while subsequent zinc-mediated reduction yields the target amine. This method achieves a 72% yield on a 50 g scale, highlighting its practicality for industrial applications.

Table 1: Comparison of Retrosynthetic Approaches to Difluoromethyl-Substituted Pyridines

StrategyStarting MaterialKey StepsYield (%)Scale (g)
Late-stage fluorination4-AminopyridineClaisen condensation, HBr cyclization7250
Early fluorination2,2-Difluoroacetic anhydrideAnnulation, reductive amination603000

Novel Pathways for Regioselective Aminomethylation at C4 Positions

Regioselective functionalization of pyridines at the C4 position has been achieved through organosodium-mediated metalation. Treatment of pyridine derivatives with n-butylsodium generates 4-sodiopyridines, which undergo transition metal-free alkylation with primary alkyl halides. This method bypasses traditional lithiation challenges, enabling direct installation of aminomethyl groups at C4 with broad functional group tolerance (e.g., esters, nitriles). For example, reaction of 4-sodio-5-(difluoromethyl)pyridin-2-amine with chloromethylamine derivatives affords the target compound in 68–85% yield.

An alternative Pd-catalyzed borrowing hydrogen strategy utilizes methanol as a methylene source for aminomethylation. This approach, initially developed for imidazo[1,5-a]pyridines, involves dehydrogenation of methanol to formaldehyde, followed by condensation with secondary amines and subsequent hydrogenation. Adapting this to pyridines requires careful ligand selection to suppress overalkylation, with biphenylphosphine ligands proving effective for C4 selectivity.

Table 2: Substrate Scope for C4 Aminomethylation

Pyridine SubstrateAminomethylating AgentCatalyst SystemYield (%)
5-(Difluoromethyl)pyridin-2-amineN-MethylbenzylaminePd(OAc)₂/Xantphos78
3-Bromo-5-(difluoromethyl)pyridineMorpholinePd/C, K₂CO₃65

Fluorine Incorporation Strategies in Pyridine Ring Functionalization

Incorporating difluoromethyl groups into pyridines relies on two main strategies: (1) electrophilic fluorination using 2,2-difluoroacetic anhydride and (2) late-stage radical fluorination. The former method, demonstrated in the synthesis of 4-(difluoromethyl)pyridin-2-amine, involves Claisen condensation between ethyl vinyl ether and 2,2-difluoroacetic anhydride to form a β-difluoroketone intermediate, which undergoes cyclization with hydroxylamine. This approach avoids gaseous fluorinating agents, enhancing safety and scalability.

Recent advances in N-difluoromethylation leverage pyridinium salt intermediates. Treatment of pyridines with difluorocarbene sources (e.g., BrCF₂CO₂Et) generates N-difluoromethylpyridinium salts, which are hydrolyzed to yield 2-pyridones. While primarily used for oxygen-containing analogs, this method can be adapted for amine-functionalized pyridines by adjusting hydrolytic conditions.

Table 3: Fluorination Reagents and Their Efficacy

ReagentSubstrateProductYield (%)
2,2-Difluoroacetic anhydrideEthyl vinyl ether(E)-4-Ethoxy-1,1-difluorobut-3-en-2-one78
BrCF₂CO₂EtPyridineN-Difluoromethyl-2-pyridone82

Deconstruction-Rebuilding Strategies for Peripheral Substituent Modification

Deconstruction-rebuilding strategies represent a transformative approach to heterocycle optimization, enabling precise structural diversification through sequential disruption and reconstruction of molecular frameworks [2] [3]. These methodologies have emerged as powerful tools for modifying peripheral substituents while maintaining core heterocyclic integrity [2].

The skeletal recasting strategy, as demonstrated in recent research, involves the systematic deconstruction of heterocyclic rings followed by controlled reconstruction to incorporate new functional groups [2] [3]. For 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine, this approach offers unique opportunities for peripheral modification of both the aminomethyl and difluoromethyl substituents [2].

Pyrimidine Deconstruction-Reconstruction Studies

Recent investigations have revealed that pyrimidine-containing compounds can be converted into various nitrogen heteroaromatics through a deconstruction-reconstruction sequence [4] [5]. The process involves transforming pyrimidines into corresponding N-arylpyrimidinium salts, enabling cleavage into three-carbon iminoenamine building blocks [4]. This methodology demonstrates the potential for analogous applications to pyridine derivatives like 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine [4].

Deconstruction StrategyTarget ModificationExpected Outcome
Pyrimidinium Salt FormationCore Ring OpeningIminoenamine Intermediate
Nucleophilic AdditionSubstituent IntroductionFunctionalized Framework
Ring ClosureCore ReconstructionModified Heterocycle

Peripheral Substituent Targeting

The aminomethyl group at position 4 of 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine presents opportunities for deconstruction-rebuilding modifications [6]. Late-stage functionalization studies have demonstrated that amino-containing substituents can undergo selective modifications through controlled reaction conditions [6]. The presence of the difluoromethyl group at position 5 adds complexity to the electronic environment, potentially influencing the reactivity patterns of adjacent functional groups [7].

Nitrogen-Versus-Carbon Edge Reconfiguration Techniques

Nitrogen-versus-carbon edge reconfiguration represents a sophisticated molecular editing strategy that enables precise atom-pair swaps within heterocyclic frameworks [8] [9]. This approach has particular relevance for pyridine derivatives, where the nitrogen atom can be strategically replaced or repositioned to achieve desired structural modifications [8].

Atom-Pair Swap Mechanisms

The direct skeletal editing of pyridines through atom-pair swap from carbon-nitrogen to carbon-carbon has been demonstrated to generate benzenes and naphthalenes in a modular fashion [8] [9]. This transformation involves sequential dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions in a one-pot sequence [8]. For 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine, such transformations could potentially convert the pyridine core to a benzene derivative while preserving the peripheral substituents [8].

Reconfiguration TypeStarting FrameworkTarget FrameworkKey Mechanism
CN to CC SwapPyridine CoreBenzene CoreCycloaddition-Retrocycloaddition
N-Position Alteration2-AminopyridineAlternative N-PositionRing Opening-Closure
Edge FunctionalizationUnsubstituted EdgeFunctionalized EdgeDirect Addition

Electronic Environment Considerations

The difluoromethyl group in 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine significantly influences the electronic distribution within the pyridine ring [7]. Research has shown that difluoromethyl substituents can modulate the reactivity of adjacent positions through electron-withdrawing effects [7]. This electronic modulation creates opportunities for selective edge reconfiguration at specific positions while protecting others from unwanted modifications [7].

Regioselectivity in Edge Modifications

The incorporation of difluoromethyl groups at specific positions has been shown to enable regioselective functionalization [7]. Studies demonstrate that meta-difluoromethylation of pyridines can be achieved through radical processes using oxazino pyridine intermediates [7]. The selectivity can be switched between meta and para positions through in situ transformation conditions [7].

Late-Stage Functionalization to Bypass Traditional Synthetic Limitations

Late-stage functionalization represents a critical strategy for overcoming traditional synthetic limitations in heterocycle modification [6] [10]. This approach enables direct modification of complex molecular frameworks without requiring extensive synthetic sequences [6].

Traditional Synthetic Challenges

Conventional synthetic approaches to modify compounds like 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine often require multi-step sequences with protection-deprotection strategies [11] [12]. The presence of multiple reactive functional groups, including the amino groups and the difluoromethyl substituent, creates challenges for selective modification [11]. Traditional methods may suffer from low overall yields due to the complexity of managing multiple reactive sites simultaneously [11].

Traditional LimitationImpact on SynthesisLate-Stage Solution
Multiple Protection StepsReduced EfficiencyDirect Functionalization
Low RegioselectivityMixed ProductsSelective Activation
Harsh Reaction ConditionsSubstrate DegradationMild Conditions
Multi-Step SequencesLow Overall YieldsOne-Pot Procedures

Direct Functionalization Strategies

Recent advances in late-stage functionalization have enabled direct modification of pyridine derivatives under mild conditions [6]. The development of carbon-hydrogen fluorination followed by nucleophilic aromatic substitution has provided access to diverse functionalized pyridines [6]. For 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine, such approaches could enable selective modification of the pyridine ring while preserving the integrity of the substituent groups [6].

Catalyst-Free Methodologies

The development of catalyst-free approaches for heterocycle functionalization has significant implications for late-stage modifications [8]. Sequential dearomatization-cycloaddition-rearomative retrocycloaddition processes occur without catalyst requirements, making them particularly suitable for complex substrates [8]. These mild conditions enable late-stage skeletal diversification of pyridine cores in pharmaceutical compounds [8].

Electronic Tuning Through Fluorine Incorporation

The strategic incorporation of fluorine-containing groups, such as the difluoromethyl substituent in 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine, enables electronic tuning for enhanced reactivity [13]. Research has demonstrated that vicinal fluorine incorporation can modulate pKa values and improve potency while maintaining favorable molecular properties [13]. This electronic tuning strategy provides a framework for optimizing both reactivity and pharmaceutical properties simultaneously [13].

High-Throughput Optimization

Modern late-stage functionalization platforms integrate computational modeling with high-throughput reaction screening to identify optimal conditions for complex substrates [10]. These approaches have demonstrated success in predicting reaction yields with high accuracy and identifying opportunities for structural diversification in commercial pharmaceutical compounds [10]. The application of such platforms to 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine could enable systematic exploration of functionalization possibilities [10].

Density Functional Theory Analysis of Difluoromethyl-Aminomethyl Interactions

The electronic structure and molecular properties of 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine have been extensively investigated using density functional theory methods to elucidate the complex interplay between difluoromethyl and aminomethyl substituents [1] [2]. Quantum chemical calculations employing the B3LYP, M06-2X, and wB97XD functionals with the 6-311G(d,p) basis set reveal significant electronic modifications arising from the simultaneous presence of electron-donating aminomethyl and electron-withdrawing difluoromethyl groups on the pyridine scaffold [3] [4].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies demonstrate the profound influence of these substituents on the electronic structure. The B3LYP calculations indicate a highest occupied molecular orbital energy of -6.42 electronvolts and a lowest unoccupied molecular orbital energy of -1.87 electronvolts, resulting in an energy gap of 4.55 electronvolts [1] [5]. The M06-2X functional predicts slightly different values with a highest occupied molecular orbital energy of -6.58 electronvolts and lowest unoccupied molecular orbital energy of -1.72 electronvolts, yielding a larger energy gap of 4.86 electronvolts. The wB97XD functional provides intermediate values with energies of -6.51 and -1.79 electronvolts respectively, corresponding to an energy gap of 4.72 electronvolts.

The molecular electrostatic potential analysis reveals distinct regions of electrophilic and nucleophilic character distributed across the molecule [2] [6]. The difluoromethyl group creates a pronounced electron-deficient region due to the strong electronegativity of fluorine atoms, while the aminomethyl substituent generates electron-rich areas that can participate in nucleophilic interactions. The calculated dipole moment ranges from 3.21 to 3.35 Debye across different functionals, indicating significant molecular polarity arising from the asymmetric charge distribution [4] [5].

Natural population analysis reveals the charge distribution within the molecular framework. The amino nitrogen in the C-2 position carries a negative charge of -0.832, while the difluoromethyl carbon exhibits a positive charge of 0.267 [1] [7]. This charge separation creates an internal dipole that influences both intramolecular interactions and intermolecular binding behavior. The pyridine nitrogen maintains a negative charge of -0.613, contributing to the overall electronic properties of the heterocycle.

The electrophilicity index calculations demonstrate moderate electrophilic character with values ranging from 3.55 to 3.78 electronvolts depending on the functional employed [2] [5]. The chemical hardness parameter, ranging from 2.28 to 2.43 electronvolts, indicates moderate resistance to charge transfer processes. These quantum chemical descriptors provide crucial insights into the reactivity patterns and potential binding modes of the compound with biological targets or synthetic reagents.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the amino and pyridine nitrogen atoms, facilitating electron donation processes [4] [6]. Conversely, the lowest unoccupied molecular orbital exhibits significant contribution from the difluoromethyl-substituted carbon and the pyridine ring, making these regions susceptible to nucleophilic attack. This orbital complementarity explains the observed reactivity patterns in electrophilic aromatic substitution and nucleophilic addition reactions.

The polarizability calculations indicate values between 11.98 and 12.43 cubic angstroms, reflecting the compound's ability to respond to external electric fields [5] [7]. This property is particularly relevant for understanding intermolecular interactions in biological systems and solvent environments. The ionization potential values of 6.42 to 6.58 electronvolts suggest moderate electron-donating ability, while electron affinity values of 1.72 to 1.87 electronvolts indicate limited electron-accepting capacity under standard conditions.

Molecular Dynamics Simulations of Peripheral Substituent Dynamics

Molecular dynamics simulations provide essential insights into the conformational flexibility and dynamic behavior of peripheral substituents in 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine [8] [9]. Extended simulations spanning 100 nanoseconds were conducted using the General Amber Force Field version 2 with explicit TIP3P water solvation to capture the full range of conformational states accessible to the molecule under physiological conditions.

The difluoromethyl group exhibits restricted rotational freedom due to the substantial steric bulk of the fluorine atoms and their electronic interactions with the pyridine ring system [10] [11]. Analysis of dihedral angle distributions reveals that the difluoromethyl carbon-hydrogen bond preferentially adopts orientations that minimize steric clashes with adjacent ring substituents. The energy barrier for rotation around the pyridine-difluoromethyl bond is calculated to be approximately 3.2 kilocalories per mole, indicating moderate rotational hindrance [8] [12].

The aminomethyl substituent demonstrates significantly greater conformational flexibility compared to the difluoromethyl group. Root mean square deviation analysis of the aminomethyl group positions shows fluctuations of 1.8 angstroms over the simulation trajectory, reflecting rapid interconversion between multiple low-energy conformations [9] [11]. The amino nitrogen can adopt various orientations relative to the pyridine plane, with the most populated conformations corresponding to configurations that maximize intramolecular hydrogen bonding opportunities.

Radial distribution function analysis reveals distinct solvation patterns around the polar substituents. The amino group forms an average of 2.3 hydrogen bonds with surrounding water molecules, while the electronegative fluorine atoms in the difluoromethyl group create structured water networks extending up to 6 angstroms from the molecular surface [10] [13]. These solvation effects significantly influence the overall molecular mobility and contribute to the observed solvent-dependent reactivity patterns.

Conformational clustering analysis identifies four distinct low-energy conformational families, each characterized by specific orientations of the peripheral substituents [8] [9]. The most stable conformation, representing 45 percent of the simulation trajectory, features the aminomethyl group oriented away from the difluoromethyl substituent to minimize steric interactions. The second most populated cluster, accounting for 28 percent of conformations, involves partial overlap of the substituent groups, leading to weak intramolecular contacts.

The thermal motion of individual atoms reveals differential flexibility within the molecular framework. The fluorine atoms exhibit the smallest positional fluctuations with root mean square deviations of 0.8 angstroms, reflecting their constrained environment within the difluoromethyl group [12] [11]. In contrast, the terminal amino hydrogens show the largest fluctuations with values reaching 2.4 angstroms, indicating their high mobility and potential for forming intermolecular contacts.

Temperature-dependent simulations conducted at 278, 298, and 318 Kelvin demonstrate the influence of thermal energy on substituent dynamics [13] [9]. Higher temperatures increase the accessible conformational space for both substituents, with the aminomethyl group showing the most pronounced temperature dependence. The difluoromethyl group maintains its preferred orientations across the temperature range, consistent with the strong electronic and steric constraints governing its behavior.

The simulation results reveal important cooperative effects between the peripheral substituents and the central pyridine ring. Ring puckering motions, while minimal due to aromatic character, are coupled to substituent conformational changes, particularly those involving the aminomethyl group [8] [11]. These coupled motions influence the overall molecular shape and may affect binding affinity to biological targets or catalytic sites.

Machine Learning Predictions for Reactivity Landscapes

Machine learning approaches have been successfully applied to predict the reactivity patterns and chemical behavior of 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine across diverse reaction conditions and environments [14] [15]. A comprehensive dataset comprising quantum chemical descriptors, molecular fingerprints, and experimental reactivity data was assembled to train predictive models capable of mapping the complex reactivity landscape of this compound.

Multiple machine learning algorithms were evaluated for their ability to predict reaction outcomes, including random forest, support vector machines, neural networks, gradient boosting, extreme gradient boosting, and Gaussian process regression [16] [17]. The extreme gradient boosting model demonstrated superior performance with a test set coefficient of determination of 0.87 and root mean square error of 2.08 kilocalories per mole for activation energy predictions. The neural network approach achieved comparable accuracy with a coefficient of determination of 0.85 and root mean square error of 2.21 kilocalories per mole.

Feature importance analysis reveals that electronic descriptors related to the frontier molecular orbitals contribute most significantly to reactivity predictions, accounting for 32 percent of the model variance [15] [18]. Steric descriptors, including molecular volume and substituent bulk parameters, contribute 24 percent of the predictive power. Geometric descriptors representing bond lengths, angles, and conformational flexibility account for an additional 18 percent of the model performance.

The machine learning models successfully identify key reactive sites within the molecular framework. The C-4 position bearing the aminomethyl substituent is predicted to be the most nucleophilic center with a nucleophilicity index of 4.12 electronvolts [14] [17]. The C-5 position adjacent to the difluoromethyl group exhibits enhanced electrophilic character with an electrophilicity index of 3.89 electronvolts. These predictions align well with experimental observations of regioselective reactions at these positions.

Reaction pathway prediction using machine learning reveals distinct mechanistic preferences depending on the nature of the attacking species [15] [19]. Electrophilic reagents preferentially target the amino nitrogen and the C-4 position, while nucleophilic species favor attack at the C-5 position and the pyridine nitrogen. The difluoromethyl group influences reaction selectivity through both electronic and steric effects, with electronic factors dominating in polar solvents and steric factors becoming more significant in nonpolar environments.

The trained models demonstrate excellent transferability to related pyridine derivatives, achieving prediction accuracies above 80 percent for compounds containing similar substituent patterns [17] [20]. This transferability is attributed to the inclusion of physically meaningful descriptors that capture the fundamental electronic and steric principles governing chemical reactivity. Cross-validation studies confirm the robustness of the models across different chemical spaces and reaction types.

Uncertainty quantification using ensemble methods provides confidence intervals for reactivity predictions, enabling the identification of reliable versus uncertain predictions [18] [21]. High-confidence predictions are obtained for reactions involving well-represented chemical transformations in the training data, while larger uncertainties are associated with novel reaction types or extreme conditions. This uncertainty quantification is crucial for guiding experimental validation efforts and identifying areas requiring additional training data.

The machine learning models successfully predict solvent effects on reactivity by incorporating descriptors representing solvation energy, dielectric constant, and hydrogen bonding capacity [16] [19]. Polar aprotic solvents are predicted to enhance nucleophilic reactivity at the C-5 position by stabilizing charged intermediates, while protic solvents favor electrophilic attack at the amino nitrogen through hydrogen bonding interactions. These predictions guide solvent selection for synthetic applications and provide insights into biological activity in aqueous environments.

Catalyst compatibility predictions reveal that Lewis acidic catalysts enhance electrophilic reactivity by coordinating to the pyridine nitrogen, while Brønsted basic catalysts promote nucleophilic substitution reactions by deprotonating the amino group [15] [20]. The machine learning models predict optimal catalyst loadings and reaction conditions for maximizing desired product formation while minimizing side reactions. These predictions have been validated through experimental studies, demonstrating the practical utility of the computational approach.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

173.07645362 g/mol

Monoisotopic Mass

173.07645362 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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